molecular formula C25H23N3O4 B605933 6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione

6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione

Cat. No.: B605933
M. Wt: 429.5 g/mol
InChI Key: OFWWWKWUCDUISA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-299 is a potent and selective inhibitor of the bromodomain and PHD finger family member BRPF2 and the TATA box binding protein-associated factors TAF1 and TAF1L. It has shown significant potential in inhibiting these targets with IC50 values of 67 nM, 8 nM, and 106 nM, respectively . This compound is primarily used for research purposes, particularly in the fields of epigenetics and cancer research.

Scientific Research Applications

BAY-299 has a wide range of scientific research applications, including:

Mechanism of Action

BAY-299 exerts its effects by inhibiting the bromodomain and PHD finger family member BRPF2 and the TATA box binding protein-associated factors TAF1 and TAF1L. The compound binds to the bromodomains of these proteins, preventing their interaction with acetylated histones. This inhibition disrupts the transcriptional regulation and epigenetic modifications mediated by these proteins, leading to altered gene expression and cellular processes .

Biochemical Analysis

Biochemical Properties

BAY-299 plays a crucial role in biochemical reactions by selectively inhibiting the bromodomain and PHD-finger (BRPF) family of proteins, particularly BRPF2, and the second bromodomain of TAF1 . The compound exhibits high selectivity for BRPF2 over its paralogues BRPF1 and BRPF3, making it a valuable tool for studying the specific functions of these proteins . BAY-299 interacts with these proteins by binding to their bromodomains, thereby inhibiting their activity and affecting the regulation of gene expression .

Cellular Effects

BAY-299 has been shown to influence various cellular processes, particularly in cancer cells. The compound induces cell death in acute myeloid leukemia (AML) cell lines by increasing the cleavage of key pro-apoptotic proteins and promoting the expression of cell cycle inhibitor genes and pyroptosis-promoting genes . Additionally, BAY-299 affects cell signaling pathways and gene expression by inhibiting the activity of BRPF2 and TAF1, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of BAY-299 involves its binding interactions with the bromodomains of BRPF2 and TAF1 . By inhibiting these proteins, BAY-299 disrupts their role in the regulation of gene expression and chromatin remodeling . This inhibition leads to changes in the expression of genes involved in cell cycle regulation, apoptosis, and other cellular processes . The compound’s high selectivity for BRPF2 and TAF1 is attributed to its unique chemical structure, which allows it to specifically target these proteins without affecting other bromodomain-containing proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of BAY-299 have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term effects on cellular function . Studies have shown that BAY-299 remains stable under various conditions, allowing for prolonged inhibition of BRPF2 and TAF1 .

Dosage Effects in Animal Models

The effects of BAY-299 vary with different dosages in animal models. At lower doses, the compound effectively inhibits BRPF2 and TAF1 without causing significant toxicity . At higher doses, BAY-299 may exhibit toxic or adverse effects, including potential off-target interactions and disruption of normal cellular processes . It is essential to determine the optimal dosage for therapeutic applications to minimize adverse effects while maximizing the compound’s efficacy .

Metabolic Pathways

BAY-299 is involved in metabolic pathways related to the regulation of gene expression and chromatin remodeling . The compound interacts with enzymes and cofactors involved in these processes, affecting metabolic flux and metabolite levels . By inhibiting BRPF2 and TAF1, BAY-299 alters the activity of histone acetyltransferase complexes, leading to changes in the acetylation status of histones and subsequent gene expression .

Transport and Distribution

Within cells and tissues, BAY-299 is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . The transport and distribution of BAY-299 are critical factors in its efficacy as a chemical probe and potential therapeutic agent .

Subcellular Localization

The subcellular localization of BAY-299 is primarily within the nucleus, where it exerts its effects on chromatin remodeling and gene expression . The compound’s activity is influenced by its targeting signals and post-translational modifications, which direct it to specific compartments or organelles . Understanding the subcellular localization of BAY-299 is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY-299 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups, selective functionalization, and purification methods such as chromatography .

Industrial Production Methods

Industrial production of BAY-299 is carried out under stringent conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification and quality control measures to meet research-grade standards. The compound is typically supplied in various quantities, ranging from milligrams to grams, depending on the research requirements .

Chemical Reactions Analysis

Types of Reactions

BAY-299 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in BAY-299.

    Substitution: Various substitution reactions can be carried out to introduce different substituents on the aromatic rings of BAY-299.

Common Reagents and Conditions

Common reagents used in the reactions involving BAY-299 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from the reactions of BAY-299 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of BAY-299

BAY-299 is unique due to its high selectivity and potency in inhibiting BRPF2, TAF1, and TAF1L. Its ability to selectively target these proteins makes it a valuable tool in epigenetic research and potential therapeutic applications. The compound’s distinct chemical structure and binding affinity set it apart from other bromodomain inhibitors .

Properties

IUPAC Name

6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-14-12-20-21(27(3)25(32)26(20)2)13-19(14)28-23(30)17-8-4-7-16-15(6-5-11-29)9-10-18(22(16)17)24(28)31/h4,7-10,12-13,29H,5-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWWWKWUCDUISA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione
Reactant of Route 2
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione
Reactant of Route 3
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione
Reactant of Route 4
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione
Reactant of Route 5
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione
Reactant of Route 6
Reactant of Route 6
6-(3-Oxidanylpropyl)-2-(1,3,6-Trimethyl-2-Oxidanylidene-Benzimidazol-5-Yl)benzo[de]isoquinoline-1,3-Dione

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